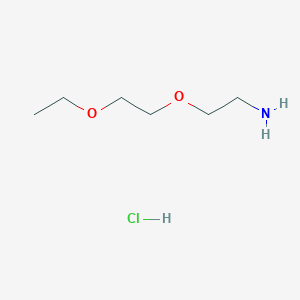

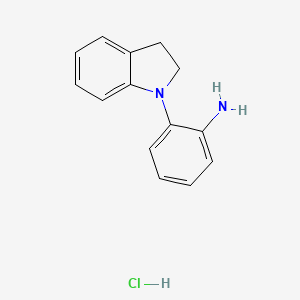

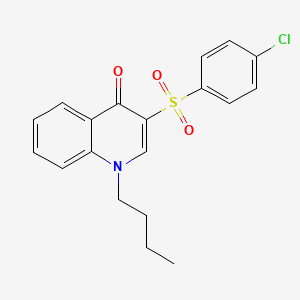

![molecular formula C11H8N4O B2583164 7-Methyltetrazolo[1,5-a]quinoline-4-carbaldehyde CAS No. 924819-85-2](/img/structure/B2583164.png)

7-Methyltetrazolo[1,5-a]quinoline-4-carbaldehyde

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

7-Methyltetrazolo[1,5-a]quinoline-4-carbaldehyde is a chemical compound that belongs to the class of heterocyclic compounds known as quinoline derivatives . It serves as a key synthetic intermediate for the synthesis of novel medicinally valuable compounds . The tetrazole group in this compound has been considered analogous to the carboxylic group as a pharmacophore .

Synthesis Analysis

The synthesis of this compound involves reacting it with thiosemicarbazide to give the appropriate thiosemicarbazone . This compound is then reacted with different α-halocarbonyl compounds such as phenacyl bromide, hydrazonoyl chlorides, and α-chloroacetic acid to afford thiazoles, aryldiazenylthiazoles, and thiazolidin-4-one, respectively .Molecular Structure Analysis

The molecular structure of this compound has been confirmed by spectral and elemental analyses . The compound’s 1H NMR spectrum shows signals at δ = 1.36 (t, 3H, J = 8.0 Hz, CH2–CH3), 2.89 (q, 2H, J = 8.0 Hz, CH2–CH3), 7.59–7.78 (m, 2H, Ar–H), 8.52 (s, 1H, Ar–H), 8.64 (s, 1H, Ar–H), 10.54 (s, 1H, CHO) ppm .Chemical Reactions Analysis

This compound can undergo several chemical reactions. For instance, it can react with thiosemicarbazide to form thiosemicarbazone . This compound can then react with different α-halocarbonyl compounds to form thiazoles, aryldiazenylthiazoles, and thiazolidin-4-one .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a melting point determined using a digital Gallen-Kamp MFB-595 instrument . Its IR spectra were recorded on a Schimadzu FTIR 440 spectrometer using KBr pellets . Its mass spectra were performed at 70 eV on an MS-50 Kratos (A.E.I.) spectrometer provided with a data system .Aplicaciones Científicas De Investigación

Synthesis of Novel Derivatives

7-Methyltetrazolo[1,5-a]quinoline-4-carbaldehyde has been a precursor in the synthesis of various novel compounds. Radini (2016) reported its reaction with thiosemicarbazide to produce thiosemicarbazone, which further reacted with α-halocarbonyl compounds to yield a series of derivatives like thiazoles, aryldiazenylthiazoles, and thiazolidin-4-ones. These compounds were characterized by spectral and elemental analyses, indicating a wide potential for creating new molecular structures Radini, 2016.

Anticonvulsant Activity

The compound has been utilized in the synthesis of derivatives with potential anticonvulsant properties. For example, a study by Wagle, Adhikari, and Kumari (2009) synthesized 4-styryltetrazolo[1,5-a]quinoxalines and [1,2,4]triazolo[4,3-a]quinoxalines, starting from a related compound, 4-methyltetrazolo[1,5-a]quinoxaline. Some of these compounds exhibited promising anticonvulsant results in in vivo studies Wagle et al., 2009.

Cytotoxic Properties for Cancer Treatment

The cytotoxic properties of novel quinoline derivatives bearing a 1,2,4-triazole or benzotriazole moiety have been explored. A study by Korcz, Sa̧czewski, Bednarski, and Kornicka (2018) found that certain benzotriazole-containing quinolines showed pronounced cancer cell growth inhibitory effects, presenting potential as anticancer agents Korcz et al., 2018.

Application in Microwave-Assisted Synthesis

Adhikari, Kalluraya, Sujith, Gouthamchandra, and Mahmood (2012) utilized this compound in microwave-assisted synthesis to create novel thiazolidinone analogues. This process demonstrated the compound's utility in efficient and rapid synthesis methodologies Adhikari et al., 2012.

Electrochemical and Spectroscopic Characterization

Quinolinecarbaldehydes, including 7-methyltetrazoloquinolines, have been synthesized and characterized for their electrochemical and spectroscopic properties. A study by Wantulok et al. (2020) presented new insights into the synthesis and properties of these compounds, emphasizing their potential in various scientific applications Wantulok et al., 2020.

Review of Tetrazoloquinolines

A comprehensive review by Khidre, Ameen, and Salem (2020) summarized the synthesis, reactions, and biological activities of tetrazolo[1,5-a]quinoline derivatives, highlighting the broad spectrum of applications these compounds hold in scientific research Khidre et al., 2020.

Propiedades

IUPAC Name |

7-methyltetrazolo[1,5-a]quinoline-4-carbaldehyde |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8N4O/c1-7-2-3-10-8(4-7)5-9(6-16)11-12-13-14-15(10)11/h2-6H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUOCICMMELPZKA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N3C(=NN=N3)C(=C2)C=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[Benzo(b)thiophen-2-yl]phenol](/img/structure/B2583084.png)

![[(2,5-Dimethylphenyl)carbamoyl]methyl 2-chloropyridine-3-carboxylate](/img/structure/B2583089.png)

![2-(7-benzyl-4-oxo-2-(p-tolyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-3(4H)-yl)-N-(3-methoxyphenyl)acetamide](/img/structure/B2583090.png)

![(4-(pyridin-2-yl)piperazin-1-yl)(4,5,6,7-tetrahydro-1H-benzo[d]imidazol-5-yl)methanone](/img/structure/B2583091.png)

![N-[2-(6,7-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-2-iodobenzamide](/img/structure/B2583101.png)